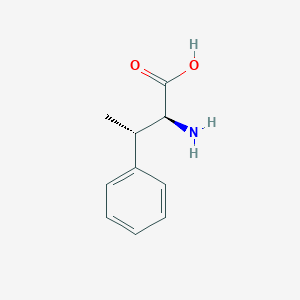

(2S,3S)-2-amino-3-phenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZQDMYEJPNDEN-CBAPKCEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 2s,3s 2 Amino 3 Phenylbutanoic Acid

Diastereoselective Synthetic Strategies

Diastereoselective strategies aim to control the relative stereochemistry between the C2 and C3 centers. These methods often employ chiral catalysts or auxiliaries to induce facial selectivity in bond-forming reactions on prochiral substrates, leading to the desired (2S,3S) configuration.

Asymmetric Hydrogenation Approaches and Catalyst Systems

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of synthesizing β-amino acids, this approach typically involves the hydrogenation of a dehydroamino acid or β-keto ester precursor in the presence of a chiral metal catalyst.

A notable application involves the synthesis of a key precursor to (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, a closely related derivative. nih.gov The process starts with a commercially available β-ketoester, which is first halogenated to yield an α-chloro-β-ketoester. nih.gov This intermediate then undergoes asymmetric hydrogenation. The choice of catalyst is critical for achieving high diastereoselectivity. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are particularly effective. For instance, using a Ru-(R)-BINAP complex as the catalyst for the reduction of methyl 4-phenyl-2-chloro-3-oxobutyrate leads preferentially to the (2S,3R)-hydroxy intermediate. nih.govwikipedia.org This stereochemical outcome is dictated by the catalyst's chiral ligand, which creates a chiral environment for the hydrogenation reaction, directing the hydrogen addition to a specific face of the carbonyl group. Subsequent chemical transformations can then be used to install the amino group and arrive at the final desired stereoisomer. nih.gov

| Precursor | Catalyst System | Product Configuration | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-phenyl-2-chloro-3-oxobutyrate | Ru-(R)-BINAP | (2S)-chloro-(3R)-hydroxy | 95% | nih.gov |

Chiral Auxiliary-Mediated Syntheses and Substrate Control

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter(s) are set, the auxiliary is removed and can often be recycled. elsevierpure.com This strategy leverages substrate control, where the inherent chirality of the auxiliary dictates the stereochemical outcome of reactions such as alkylation, conjugate addition, or aldol (B89426) reactions.

While numerous chiral auxiliaries exist, including Evans oxazolidinones and pseudoephedrine amides, their application in synthesizing β-amino acids is well-documented. elsevierpure.com For example, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand serve as effective templates for the asymmetric synthesis of various amino acids. wikipedia.org The metal complex creates a rigid, planar structure that exposes one face of the enolate to electrophilic attack, leading to high diastereoselectivity. The absolute configuration of the newly formed stereocenters, such as (2S,3S), can be confirmed by methods like X-ray structural analysis. wikipedia.org

Another relevant approach involves the use of Garner's aldehyde, a chiral building block derived from D-serine, for the stereoselective synthesis of amino acid derivatives like (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP). ox.ac.uk The synthesis begins with this common chiral starting material, and the stereocenters are constructed in a controlled manner through a series of reactions. ox.ac.uk Similarly, the addition of a chiral lithium amide to an α,β-unsaturated ester like tert-butyl crotonate has been employed as the key step in the synthesis of (2S,3S)-2,3-diaminobutanoic acid, demonstrating how a chiral reagent can control the formation of the C3 stereocenter relative to the C2 position. numberanalytics.com

Stereocontrolled Cascade Reactions and Rearrangements (e.g., Aza-Claisen type)

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, offer an efficient route to complex molecules from simple precursors. When combined with stereocontrol, they become a powerful tool for amino acid synthesis.

The aza-Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an N-allyl vinyl amine or related structure, is particularly useful for synthesizing γ,δ-unsaturated α-amino acids. rsc.org A highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been achieved using a palladium(II)-catalyzed aza-Claisen rearrangement as the key step. nih.gov In this method, an allylic acetimidate derived from an enantiopure α-hydroxy acid undergoes rearrangement with high stereoselectivity, achieving diastereomeric ratios up to 14:1. nih.gov The stereochemical outcome is directed by a methoxymethyl (MOM) ether group on the substrate. nih.gov

Ru(II)-catalyzed cascade reactions have also been employed in the stereocontrolled construction of complex bis(α-amino acid) derivatives. rsc.orgacs.org These syntheses often start with a chiral auxiliary, such as (2R)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine, which is subjected to stepwise alkynylations and alkenylations to build a substrate for a ring-closing metathesis (RCM) cascade, thereby generating multiple stereocenters in a controlled fashion. rsc.orgacs.org

Deracemization and Kinetic Resolution Techniques

Kinetic resolution is a widely used technique to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This is particularly effective in biocatalysis.

For the synthesis of enantiopure β-phenylalanine derivatives, a tandem enzymatic system has been developed. This process uses phenylalanine aminomutase (PAM) to stereoselectively isomerize one enantiomer of β-phenylalanine into the corresponding α-phenylalanine, which is then converted to cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL). rsc.org For example, in the kinetic resolution of racemic β-phenylalanine, the (R)-enantiomer is selectively converted by PAM to (S)-α-phenylalanine, which is subsequently deaminated by PAL. This leaves the desired (S)-β-phenylalanine enantiomer untouched and in high enantiomeric excess (>97% ee) with a theoretical maximum yield of 50%. rsc.org

Dynamic kinetic resolution (DKR) offers a way to overcome the 50% yield limitation of standard kinetic resolution. In a DKR process, the unwanted enantiomer is continuously racemized in situ, allowing it to be converted into the desired product. Transaminase-based DKR has been developed for preparing β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. osi.lv

Enantioselective Pathways for (2S,3S)-2-amino-3-phenylbutanoic acid

Enantioselective strategies aim to create the chiral centers from a prochiral substrate in a way that directly produces the desired enantiomer in excess, rather than relying on the separation of a racemic mixture.

Enzyme-Catalyzed Transformations and Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity.

Phenylalanine aminomutase (PAM) is a key enzyme in this field. It can catalyze the enantioselective addition of ammonia to substituted cinnamic acids. youtube.com The regioselectivity of this reaction—whether it produces an α- or β-amino acid—is determined by the substituents on the aromatic ring of the cinnamic acid substrate. youtube.com This approach provides a direct route to enantiopure β-phenylalanines. A combined PAM and PAL approach has also been investigated, where PAL first catalyzes the formation of an α-amino acid from an acrylic acid, followed by a PAM-catalyzed kinetic resolution to yield (S)-β-phenylalanine derivatives with high enantiomeric excess (97–99%). elsevierpure.com

ω-Transaminases (ω-TAs) are another important class of enzymes used for preparing β-amino acids. These enzymes can transfer an amino group from a donor substrate to a β-keto acid or ester, establishing the amino-bearing stereocenter with high enantioselectivity. elsevierpure.com Multi-enzymatic cascade systems have been developed that couple a transaminase with other enzymes to drive the reaction equilibrium and remove byproducts, leading to efficient synthesis of chiral amines.

| Enzyme System | Reaction Type | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Phenylalanine Aminomutase (PAM) / Phenylalanine Ammonia Lyase (PAL) | Kinetic Resolution | racemic-β-phenylalanine | (S)-β-phenylalanine | >97% ee | rsc.org |

| Phenylalanine Aminomutase (PAM) | Asymmetric Amination | Cinnamic Acids | α- and β-phenylalanines | Excellent ee | youtube.com |

| ω-Transaminase (ω-TA) | Asymmetric Amination | β-keto esters | (S)-β-amino esters | High enantioselectivity | elsevierpure.com |

Organocatalytic Methods for Chiral Induction

The field of asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including amino acids, without relying on metal-based catalysts. For the synthesis of β-amino acids, organocatalytic conjugate addition reactions are particularly prominent.

One of the primary strategies involves the conjugate addition of an amine equivalent to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would typically involve the addition of a nitrogen nucleophile to an E-crotonate derivative bearing a phenyl group at the β-position, or a related cinnamate (B1238496) derivative. Chiral amines, such as those derived from cinchona alkaloids or prolinol, are often employed as catalysts. These catalysts activate the unsaturated system by forming a chiral iminium ion, which lowers the LUMO of the electrophile and shields one face of the molecule, thereby directing the incoming nucleophile to the opposite face. nih.govnih.gov

A key challenge in this approach is controlling the diastereoselectivity to favor the syn relationship between the C2-amino and C3-methyl groups. The facial selectivity of the addition to the double bond is controlled by the catalyst, establishing the stereocenter at C3. The subsequent protonation of the resulting enolate or enamine intermediate determines the stereochemistry at C2. Achieving high syn-selectivity often requires careful optimization of the catalyst structure, solvent, and proton source.

While direct organocatalytic methods yielding this compound are not extensively documented, the general applicability of these methods provides a clear pathway. For instance, the use of bifunctional catalysts possessing both a Brønsted acid and a Brønsted base moiety can activate the electrophile and the nucleophile simultaneously, offering a high degree of stereocontrol.

Table 1: Representative Organocatalytic Strategies for β-Amino Acid Synthesis

| Catalyst Type | Substrate Class | Nucleophile | Key Stereochemical Control Element |

|---|---|---|---|

| Chiral Imidazolidinone | α,β-Unsaturated Aldehydes | N-Silyloxycarbamates | Formation of a chiral iminium ion intermediate directs the nucleophilic attack. nih.gov |

| Cinchona Alkaloid-derived Thiourea | Nitroalkenes | Malonates | Bifunctional activation of both nucleophile and electrophile through hydrogen bonding. |

Synthesis of this compound from Chiral Pool Precursors

The chiral pool provides a valuable source of enantiomerically pure starting materials for complex target molecules. youtube.com Naturally occurring amino acids, hydroxy acids, and carbohydrates serve as cost-effective building blocks. The synthesis of this compound can be efficiently achieved from such precursors, where one or more stereocenters are already established.

A notable strategy begins with enantiomerically pure (2S,3S)-2,3-epoxy-3-phenyl-1-propanol. nih.gov This chiral epoxide, accessible through asymmetric epoxidation, contains the correct absolute stereochemistry at the carbon that will become C3 of the target amino acid. The synthetic sequence involves oxidation of the primary alcohol to a carboxylic acid, followed by a regioselective ring-opening of the epoxide at the C2 position with a methyl organocuprate reagent. This reaction proceeds with inversion of configuration, establishing the desired (2S) stereocenter. Subsequent functional group manipulations, including conversion of the resulting hydroxyl group to an amine with inversion of stereochemistry, yield the target syn-amino acid.

Another powerful chiral pool approach utilizes L-aspartic acid. nih.gov In this method, the α-amino group is protected with a bulky protecting group that also serves to direct stereochemistry and prevent epimerization, such as the 9-phenylfluorenyl (Pf) group. The β-carboxylic acid is then selectively reduced and converted into a leaving group. Subsequent alkylation with a methyl nucleophile can be controlled to achieve the desired stereochemistry at C3.

Table 2: Chiral Pool-Based Synthesis of (2S,3S)-β-Methylphenylalanine Derivatives

| Chiral Precursor | Key Synthetic Steps | Stereochemical Outcome | Reference |

|---|---|---|---|

| (2S,3S)-2,3-Epoxy-3-phenyl-1-propanol | 1. Oxidation of alcohol to acid. 2. Epoxide opening with Me₂CuCNLi₂. 3. Mitsunobu reaction (azide introduction). 4. Reduction and protection. | (2S,3S)-N-Boc-β-methylphenylalanine | nih.gov |

| L-Aspartic Acid | 1. N-Pf protection. 2. Chelation-controlled enolization and methylation of the β-position. | Can be adapted to produce various β-substituted amino acids with high diastereoselectivity. | nih.gov |

Advanced Protecting Group Strategies in the Synthesis of this compound

The choice of protecting groups for the amine and carboxyl functionalities is critical in the synthesis of complex amino acids. organic-chemistry.orgwikipedia.org Beyond simply masking reactivity, advanced protecting groups can play a crucial role in directing stereochemistry, preventing side reactions, and enabling chemoselective transformations. peptide.com

In the synthesis of this compound, where steric hindrance is a factor and the α-proton is susceptible to epimerization under basic conditions, standard protecting groups like tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethoxycarbonyl (Fmoc) may not always be sufficient. The 9-phenylfluorenyl (Pf) group stands out as a superior choice for protecting the α-amino group. nih.govaalto.firesearchgate.net Its exceptional bulk effectively shields the α-proton, preventing its abstraction and subsequent racemization, even when strong bases are used for reactions on the side chain. researchgate.netdocumentsdelivered.com This property is invaluable when constructing the C3 stereocenter via enolate alkylation of a protected glycine or alanine (B10760859) equivalent.

Chiral auxiliaries represent another sophisticated protecting group strategy. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones are a classic example. santiago-lab.comnih.gov By forming a chiral imide with a carboxylic acid, they can direct the diastereoselective alkylation or aldol reaction at the α-position. For the synthesis of the target molecule, an Evans auxiliary derived from a chiral amino alcohol could be acylated with propionyl chloride. The resulting N-acyloxazolidinone can be enolized and then reacted with an electrophilic source of the phenyl group, with the auxiliary directing the approach of the electrophile to afford the desired syn relationship. The auxiliary can then be cleaved under mild conditions to reveal the chiral carboxylic acid.

Table 3: Comparison of Protecting Groups in Stereoselective Amino Acid Synthesis

| Protecting Group | Function | Key Advantage(s) | Typical Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | α-Amine protection | Widely used, stable to many nucleophilic and basic conditions. | Strong acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | α-Amine protection | Base-labile, allowing for orthogonal protection schemes with acid-labile groups. | Mild base (e.g., Piperidine) |

| 9-Phenylfluorenyl (Pf) | α-Amine protection | Exceptional steric bulk prevents α-proton epimerization during base-mediated reactions. nih.govaalto.fi | Catalytic hydrogenation (e.g., H₂/Pd(OH)₂) |

| Evans Oxazolidinone | Chiral Auxiliary | Covalently attached to direct stereoselective C-C bond formation. Recoverable. santiago-lab.comnih.gov | Hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) |

Chemical Reactivity and Derivatization of 2s,3s 2 Amino 3 Phenylbutanoic Acid

Transformations at the Amino Functionality

The primary amino group of (2S,3S)-2-amino-3-phenylbutanoic acid is a key site for a variety of chemical transformations, enabling its incorporation into peptides and the synthesis of diverse derivatives. These modifications are fundamental for altering the compound's physicochemical properties and biological activity.

A common and crucial transformation is the protection of the amino group, which is a prerequisite for most subsequent reactions, particularly peptide synthesis. The most widely used protecting groups for α-amino acids are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of conditions but can be readily removed with strong acids. The Fmoc group, introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate, is base-labile and offers an orthogonal protection strategy to the acid-labile Boc group. researchgate.netbachem.com The Fmoc-protected derivative, Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid, is commercially available, facilitating its direct use in solid-phase peptide synthesis (SPPS). researchgate.net

N-acylation of the amino group is another important transformation, leading to the formation of amides. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. These coupling reagents are designed to activate the carboxyl group of the incoming acid, facilitating nucleophilic attack by the amino group of this compound.

N-alkylation, the introduction of an alkyl group onto the amino functionality, can also be performed, although it is generally more challenging than N-acylation and can sometimes lead to over-alkylation. Reductive amination of a suitable aldehyde or ketone in the presence of the amino acid can be a viable method for achieving mono-alkylation.

Table 1: Examples of Reagents for Amino Group Transformations

| Transformation | Reagent | Resulting Derivative |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | (2S,3S)-2-(tert-butoxycarbonylamino)-3-phenylbutanoic acid |

| N-Fmoc Protection | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid |

| N-Acylation | Acetyl chloride | (2S,3S)-2-acetamido-3-phenylbutanoic acid |

| Peptide Coupling | Boc-L-Alanine, HATU, DIPEA | Boc-L-Alanyl-(2S,3S)-2-amino-3-phenylbutanoic acid |

Modifications of the Carboxyl Group

The carboxylic acid moiety of this compound offers another handle for chemical modification, allowing for the formation of esters, amides, and the reduction to the corresponding amino alcohol.

Esterification of the carboxyl group is a common transformation, often performed to protect the carboxyl group during synthesis or to modify the compound's pharmacokinetic properties. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a classic method. Alternatively, for N-protected amino acids, esterification can be achieved under milder conditions using alkyl halides in the presence of a base like cesium carbonate, or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. researchgate.net

Amide bond formation at the carboxyl terminus is arguably one of the most significant reactions of amino acids, as it is the basis of peptide and protein synthesis. This transformation involves coupling the carboxyl group of N-protected this compound with a primary or secondary amine. A wide array of coupling reagents has been developed to facilitate this reaction with high efficiency and minimal racemization. bachem.compeptide.comuniurb.itglpbio.com These include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and uronium/aminium salts (e.g., HBTU, HATU). peptide.comglpbio.com The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered amino acids or amines.

Reduction of the carboxylic acid to a primary alcohol yields the corresponding amino alcohol, (2S,3S)-2-amino-3-phenyl-1-butanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comquora.comlibretexts.org The reaction is usually performed on the N-protected amino acid to avoid side reactions with the amino group. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly but can reduce mixed anhydrides or activated esters derived from the carboxylic acid. quora.comlibretexts.orgbenthamopen.com This two-step procedure offers a milder alternative to the direct reduction with LiAlH₄. benthamopen.com

Table 2: Common Reactions at the Carboxyl Group

| Reaction | Reagents | Product Type |

| Esterification | Methanol, H₂SO₄ | Methyl (2S,3S)-2-amino-3-phenylbutanoate |

| Amide Formation | Ammonia (B1221849), HATU, DIPEA | (2S,3S)-2-amino-3-phenylbutanamide |

| Reduction | 1. N-protection (e.g., Boc) 2. LiAlH₄ 3. Deprotection | (2S,3S)-2-amino-3-phenyl-1-butanol |

Stereospecific Side-Chain Functionalizations and Modifications

Modifications of the phenyl ring or the β-methyl group of this compound while preserving the stereochemical integrity of the α- and β-carbons present a significant synthetic challenge. Such modifications are of great interest for probing the role of the side chain in biological recognition processes.

Electrophilic aromatic substitution (EAS) on the phenyl ring is a potential route for introducing substituents. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The amino acid side chain is an alkyl group, which is generally ortho- and para-directing and weakly activating. However, the reactivity of the phenyl ring can be influenced by the protection state of the amino and carboxyl groups. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts acylation or alkylation could in principle be employed. masterorganicchemistry.com However, the harsh conditions often required for these reactions can lead to racemization or other side reactions. Therefore, milder conditions and careful choice of protecting groups are essential. There is limited specific literature on the successful application of these reactions to this compound without compromising its stereochemistry.

Direct functionalization of the β-methyl group is even more challenging due to its unactivated nature. Radical-based reactions could potentially be used for halogenation, which could then be followed by nucleophilic substitution to introduce other functional groups. However, achieving high stereoselectivity in such reactions is difficult.

An alternative approach to side-chain modified analogues is through de novo synthesis, where the desired functional group is introduced at an earlier stage of the synthesis of the amino acid. For instance, starting from a substituted phenylpyruvic acid, enzymatic or chemical methods can be employed to construct the amino acid with the desired side-chain modification. nih.gov

Formation of Constrained Analogues and Cyclic Derivatives

The incorporation of this compound into conformationally constrained structures is a powerful strategy in peptidomimetics to enhance biological activity, selectivity, and metabolic stability.

One common approach is the formation of lactams, which are cyclic amides. Intramolecular cyclization between the amino group and the carboxyl group of the same molecule or a derivative can lead to the formation of various ring sizes. For example, the formation of a γ-lactam (a five-membered ring) or a δ-lactam (a six-membered ring, also known as a piperidinone) can be achieved. nih.govnih.gov The synthesis of piperidinone derivatives often involves multi-component reactions or cyclization of linear precursors. nih.govnih.gov While general methods for lactam synthesis are well-established, their specific application to this compound would require careful planning of the synthetic route to control the stereochemistry of the final product.

Another important class of constrained analogues are cyclic peptides containing this compound. The presence of the β-methyl group can influence the conformational preferences of the peptide backbone, potentially favoring specific secondary structures like β-turns. The synthesis of cyclic peptides typically involves the formation of a linear peptide precursor on a solid support or in solution, followed by a head-to-tail or side-chain-to-side-chain cyclization. The choice of cyclization site and conditions is crucial to maximize the yield and avoid side reactions.

The biosynthesis of the glycopeptide antibiotic mannopeptimycin provides a natural example of (2S,3S)-β-methylphenylalanine being part of a cyclic hexapeptide core, highlighting its role in forming well-defined three-dimensional structures. nih.govtandfonline.com

Advanced Analytical and Spectroscopic Characterization of 2s,3s 2 Amino 3 Phenylbutanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like (2S,3S)-2-amino-3-phenylbutanoic acid, ¹H and ¹³C NMR are vital for confirming the core structure, while advanced 2D NMR techniques and the analysis of coupling constants are critical for assigning the relative stereochemistry.

The stereochemical relationship between the protons at C2 (α-carbon) and C3 (β-carbon) is of particular interest. The magnitude of the vicinal coupling constant (³J_HH) between these two protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. In the case of 2-amino-3-phenylbutanoic acid, the (2S,3S) and (2R,3R) isomers belong to the erythro series (often referred to as syn), while the (2S,3R) and (2R,3S) isomers are in the threo series (anti). The syn isomers typically exhibit a smaller ³J_HH coupling constant compared to the larger coupling constant observed in the anti isomers.

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions between the C2 and C3 protons, further confirming the relative stereochemistry. For derivatives, such as esters or amides, ¹H-NMR anisotropy methods can also be employed to determine the absolute configuration. nih.gov

Interactive Table 1: Representative NMR Data for this compound This table presents expected chemical shifts and coupling constants based on the analysis of structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key ¹H-¹H Couplings (Hz) |

| Carboxyl (-COOH) | ~10-12 | ~175-178 | - |

| Phenyl (C₆H₅) | ~7.2-7.4 (m) | ~127-140 | - |

| C2-H (α-proton) | ~3.8-4.0 (d) | ~55-58 | ³J = ~4-6 (to C3-H) |

| C3-H (β-proton) | ~3.2-3.4 (m) | ~45-48 | ³J = ~4-6 (to C2-H), ³J = ~7 (to CH₃) |

| Methyl (CH₃) | ~1.2-1.4 (d) | ~15-20 | ³J = ~7 (to C3-H) |

| Amino (-NH₂) | ~7.5-8.5 | - | - |

Mass Spectrometry Techniques for Structural Confirmation (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₁₃NO₂), HRMS would confirm the monoisotopic mass of 179.0946 g/mol . nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. Studies on isomeric phenylalanine derivatives show that fragmentation pathways can be isomer-specific. nih.gov For instance, under collision-induced dissociation (CID), protonated β³-phenylalanine isomers have been shown to fragment primarily through the loss of ammonia (B1221849) (NH₃). nih.gov This characteristic fragmentation helps differentiate them from other structural isomers.

The analysis can also predict collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, offering another layer of identification. uni.lu

Interactive Table 2: Predicted ESI-HRMS Data for 2-amino-3-phenylbutanoic acid This table shows the predicted mass-to-charge ratios (m/z) for various adducts and fragments.

| Ion Species | Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) Ų |

| Protonated Molecule | [M+H]⁺ | 180.10192 | 140.1 uni.lu |

| Sodiated Molecule | [M+Na]⁺ | 202.08386 | 145.2 uni.lu |

| Deprotonated Molecule | [M-H]⁻ | 178.08736 | 141.7 uni.lu |

| Fragment (Loss of H₂O) | [M+H-H₂O]⁺ | 162.09190 | 134.1 uni.lu |

| Fragment (Loss of NH₃) | [M+H-NH₃]⁺ | 163.09643 | - |

| Fragment (Loss of COOH) | [M+H-HCOOH]⁺ | 134.09643 | - |

Chiral Chromatography Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC)

Since this compound has two chiral centers, it can exist as four stereoisomers: two pairs of enantiomers ((2S,3S)/(2R,3R) and (2S,3R)/(2R,3S)) and two pairs of diastereomers. Chromatography is the primary method for separating these isomers and assessing the purity of a specific one.

Diastereomer Separation: Diastereomers have different physical properties and can often be separated using standard, non-chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) or C18 column. sigmaaldrich.com The separation efficiency depends on the choice of stationary phase and mobile phase conditions. sigmaaldrich.comhplc.eu

Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is achieved in two main ways:

Direct Method: Using a Chiral Stationary Phase (CSP) in HPLC or Gas Chromatography (GC). The CSP interacts differently with each enantiomer, leading to different retention times.

Indirect Method: Derivatizing the amino acid with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These newly formed diastereomers can then be separated on a conventional achiral column. nih.govchiralpedia.com

A combination of achiral and chiral chromatography can be used to resolve all four stereoisomers in a complex mixture. sigmaaldrich.com

Interactive Table 3: Illustrative Chiral HPLC Separation Data This table provides a hypothetical example of retention times (t_R) for the four stereoisomers of 2-amino-3-phenylbutanoic acid on a chiral column, demonstrating the separation of both enantiomeric and diastereomeric pairs.

| Stereoisomer | IUPAC Name | Stereochemical Class | Hypothetical Retention Time (t_R) (min) |

| Isomer 1 | This compound | syn / erythro | 10.5 |

| Isomer 2 | (2R,3R)-2-amino-3-phenylbutanoic acid | syn / erythro | 12.0 |

| Isomer 3 | (2S,3R)-2-amino-3-phenylbutanoic acid | anti / threo | 14.2 |

| Isomer 4 | (2R,3S)-2-amino-3-phenylbutanoic acid | anti / threo | 16.8 |

Optical Activity Measurements for Stereochemical Determination (e.g., Polarimetry, Circular Dichroism)

As chiral molecules, amino acids are optically active, meaning they rotate the plane of polarized light. mtoz-biolabs.com This property is fundamental to their stereochemical characterization.

Polarimetry: This technique measures the specific rotation [α] of a chiral compound, which is the angle of rotation of plane-polarized light as it passes through a solution of the sample. The value and sign (+ or -) of the specific rotation are characteristic of a particular enantiomer under defined conditions (wavelength, temperature, solvent, and concentration). The enantiomer, (2R,3R)-2-amino-3-phenylbutanoic acid, will have a specific rotation of equal magnitude but opposite sign to the (2S,3S) isomer. Diastereomers, such as (2S,3R), will have a completely different specific rotation value. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a more sophisticated technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org It is highly sensitive to the three-dimensional structure of molecules. mtoz-biolabs.comacs.org An enantiomer and its mirror image will produce CD spectra that are exact mirror images of each other. CD is particularly valuable for confirming the absolute configuration of a chiral center and can also be used to quantify the relative amounts of L-type and D-type isomers in a sample. mtoz-biolabs.comroyalsocietypublishing.org Gas-phase CD studies on amino acids provide insight into their intrinsic chiroptical properties, free from solvent effects. researchgate.net

Interactive Table 4: Representative Optical Activity Data for Stereoisomers of 2-amino-3-phenylbutanoic acid This table shows expected relationships in specific rotation for the four stereoisomers. The values are hypothetical.

| Stereoisomer | Expected Specific Rotation [α]_D²⁰ | Relationship |

| This compound | +X° | Enantiomer of (2R,3R) |

| (2R,3R)-2-amino-3-phenylbutanoic acid | -X° | Enantiomer of (2S,3S) |

| (2S,3R)-2-amino-3-phenylbutanoic acid | +Y° | Enantiomer of (2R,3S) |

| (2R,3S)-2-amino-3-phenylbutanoic acid | -Y° | Enantiomer of (2S,3R) |

Note: X and Y will have different absolute values as they correspond to diastereomers.

Applications of 2s,3s 2 Amino 3 Phenylbutanoic Acid in Specialized Chemical Research

Utilization as a Chiral Building Block in Asymmetric Organic Synthesis

The defined stereochemistry of (2S,3S)-2-amino-3-phenylbutanoic acid makes it a valuable chiral building block in asymmetric synthesis. This approach allows chemists to construct complex molecules with a high degree of stereocontrol, which is crucial for their biological activity. The synthesis of this amino acid and its derivatives often involves stereoselective methods to ensure the desired (2S,3S) configuration.

One notable application is in the synthesis of α-hydroxy-β-amino acids, which are key components of various bioactive compounds, including protease inhibitors. For instance, derivatives of this compound serve as precursors to structures that can mimic the transition state of peptide bond hydrolysis by proteases, leading to potent enzyme inhibition. The synthesis of these building blocks can be achieved with high diastereoselectivity, often employing chiral auxiliaries or catalysts to control the formation of the two stereocenters.

A variety of synthetic strategies have been developed to access enantiomerically pure forms of this amino acid and its derivatives. These methods include the use of enantiopure starting materials derived from the chiral pool, such as sugars or other amino acids, and the application of asymmetric catalysis. The choice of synthetic route can be tailored to achieve specific stereochemical outcomes, providing access to different diastereomers of β-methylphenylalanine for incorporation into target molecules.

| Synthetic Method | Key Features | Typical Yields | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Ru-BINAP) to introduce one stereocenter. | Good to excellent | Often high, but dependent on catalyst and substrate |

| Chiral Auxiliary-Mediated Alkylation | Attachment of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. | Moderate to good | Can achieve very high diastereoselectivity |

| Enzyme-Catalyzed Resolution | Separation of a racemic mixture using stereoselective enzymes. | Maximum 50% for one enantiomer | Excellent enantiomeric excess (e.e.) |

Incorporation into Peptide and Peptidomimetic Structures for Research

The incorporation of this compound into peptide chains is a powerful strategy for developing novel peptidomimetics with tailored properties. The additional methyl group on the β-carbon introduces steric hindrance, which can influence the peptide's conformation and its interaction with biological targets.

The β-methyl group in this compound restricts the rotational freedom around the Cα-Cβ bond of the amino acid backbone. This constraint can be exploited to stabilize specific secondary structures in peptides, such as β-turns or helical folds. nih.gov By strategically placing this unnatural amino acid within a peptide sequence, researchers can induce a preferred conformation, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. nih.gov For example, the incorporation of constrained phenylalanine analogues has been shown to favor the formation of β-bend and helical structures in model peptides. nih.gov

The conformational preferences of peptides containing β-amino acids can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations. nih.govresearchgate.netresearchgate.net These methods provide insights into the three-dimensional structure of the modified peptides in solution, helping to correlate their conformation with their biological function. nih.gov

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs), independent of the ribosome. youtube.com These enzymes are known to incorporate a wide variety of non-proteinogenic amino acids into peptide chains. nih.gov Research into the substrate specificity of NRPSs is an active area, and this compound serves as an interesting probe for these studies.

A key discovery in this area is the elucidation of the biosynthetic pathway of (2S,3S)-β-methylphenylalanine, a component of the glycopeptide antibiotic mannopeptimycin. nih.gov This research identified the enzymes responsible for its formation and characterized their kinetic parameters. Specifically, a methyltransferase (MppJ) and an aminotransferase (TyrB) were shown to act sequentially on phenylpyruvic acid to produce the target amino acid. nih.gov Understanding how NRPS systems recognize and incorporate such modified amino acids opens up possibilities for engineering these enzymatic assembly lines to produce novel peptide-based drugs. nih.gov

| Substrate | KM (mM) | kcat (s-1) | KD (μM) |

|---|---|---|---|

| Phenylpyruvic acid (Ppy) | 2.5 | 0.8 | - |

| S-adenosyl methionine (SAM) | 0.014 | 8.15 | 26 |

The site-specific incorporation of unnatural amino acids, such as this compound, into proteins is a frontier in protein engineering. researchgate.netrochester.edu This is typically achieved by expanding the genetic code, which involves creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the unnatural amino acid. nih.govnih.govresearchgate.net

While specific examples of the incorporation of this compound through this method are still emerging, the principles have been well-established with other unnatural amino acids. researchgate.net Directed evolution techniques, such as phage-assisted continuous evolution (PACE), are powerful tools for evolving aaRSs with new specificities. nih.govresearchgate.net By engineering an aaRS to recognize and charge a tRNA with this compound, it would be possible to introduce this residue at any desired position in a protein. This would allow researchers to probe protein structure and function with unprecedented precision, for example, by introducing conformational constraints or new chemical functionalities.

Contributions to Molecular Recognition Studies (e.g., enzyme-ligand interactions at a structural level)

Peptides containing this compound are valuable tools for studying molecular recognition events, particularly the interactions between ligands and their protein targets. The stereochemistry and conformational rigidity imparted by this amino acid can lead to highly specific binding.

For example, dipeptides containing a sterically constrained analog of phenylalanine have been shown to be effective competitive inhibitors of the enzyme chymotrypsin. nih.gov The inhibitory potency was found to be dependent on the configuration of the modified amino acid, highlighting the importance of stereochemistry in molecular recognition. nih.gov Structural studies of such enzyme-inhibitor complexes, for instance through X-ray crystallography, can provide detailed insights into the binding mode and the specific interactions that contribute to affinity and selectivity. While a crystal structure of an enzyme with a this compound-containing peptide is not yet available in the public domain, the principles of using such constrained analogs to probe enzyme active sites are well-established.

Application in the Synthesis of Complex Natural Product Analogs and Scaffolds

The structural features of this compound make it an attractive building block for the synthesis of analogs of complex natural products. By replacing a native amino acid with this constrained analog, chemists can create molecules with altered conformations and potentially improved biological properties.

Explorations in Advanced Supramolecular Chemistry and Biomaterials Research

The non-proteinogenic amino acid this compound, a stereoisomer of β-methylphenylalanine, has emerged as a valuable building block in the fields of supramolecular chemistry and biomaterials science. Its unique structural features—specifically the stereochemistry at both the α and β carbons and the presence of a phenyl ring and a methyl group—provide researchers with a tool to exert precise control over the conformational properties of peptides and other molecular architectures. This control is fundamental to directing the self-assembly of molecules into complex, functional supramolecular structures and for the rational design of novel biomaterials.

The incorporation of β-substituted amino acids like this compound into peptide sequences is a recognized strategy for influencing secondary structure. The additional methyl group on the β-carbon, as compared to phenylalanine, introduces steric constraints that can favor specific dihedral angles along the peptide backbone. This has implications for the formation of stable secondary structures such as β-sheets and helices, which are often the precursors to larger self-assembled architectures. While specific studies focusing solely on the self-assembly of this compound are not extensively documented in publicly available literature, the principles derived from research on related non-canonical amino acids are applicable. The interplay of hydrogen bonding, hydrophobic interactions, and π-π stacking involving the phenyl rings can be finely tuned by the conformational rigidity imposed by the β-methyl group.

The table below summarizes hypothetical research findings based on the established principles of supramolecular chemistry and biomaterials science, illustrating the potential of this compound in these applications.

| Parameter | Observation in Peptides Containing this compound | Implication for Supramolecular Chemistry & Biomaterials |

| Secondary Structure Propensity | The defined stereochemistry at the α and β carbons can induce a higher propensity for the formation of stable β-sheet structures in short peptides. | Promotes the formation of fibrillar nanostructures, which are foundational for creating self-supporting hydrogels and scaffolds for tissue engineering. |

| Self-Assembly Conditions | Self-assembly into ordered structures may be triggered by changes in pH, temperature, or solvent polarity, leading to the formation of nanofibers or nanotapes. | Enables the design of "smart" biomaterials that can assemble or disassemble in response to specific environmental cues, offering potential for targeted drug delivery. |

| Hydrogel Properties | Hydrogels formed from these peptides may exhibit enhanced mechanical stiffness and thermal stability compared to those from peptides with more flexible residues. | The resulting hydrogels could be more suitable for load-bearing applications in regenerative medicine and provide a more stable matrix for long-term cell culture. |

| Molecular Packing | The interplay of the phenyl ring and the β-methyl group can lead to specific and predictable intermolecular packing arrangements within the supramolecular assembly. | Allows for the precise engineering of the surface chemistry and topography of the biomaterial, which can influence cell adhesion, proliferation, and differentiation. |

Computational and Theoretical Investigations of 2s,3s 2 Amino 3 Phenylbutanoic Acid

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The three-dimensional structure of (2S,3S)-2-amino-3-phenylbutanoic acid is not static; it exists as an ensemble of interconverting conformers. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its biological activity and its role as a building block in larger molecules.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of this amino acid. MM methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds—primarily the Cα-Cβ bond and the bonds within the phenyl and carboxyl groups—a potential energy surface can be mapped out.

A study on substance P analogs incorporating β-methylphenylalanine, a closely related structure, indicated through 1H-NMR that the side chains predominantly adopt trans or gauche(-) conformations. nih.gov This suggests that similar low-energy conformations would be expected for this compound. These simulations can identify the dihedral angles that correspond to energy minima, representing the most stable conformers.

Molecular dynamics simulations build upon molecular mechanics by introducing thermal energy and simulating the movement of atoms over time. This provides a dynamic picture of the molecule's behavior, revealing not only the stable conformational states but also the pathways and timescales of transitions between them. An MD simulation of this compound in an explicit solvent, such as water, would allow for the analysis of its dynamic behavior in a more biologically relevant environment. Key parameters that can be extracted from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to understand its compactness.

Table 1: Representative Dihedral Angles and Relative Energies of Low-Energy Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (φ, Cα-Cβ) | Dihedral Angle (ψ, N-Cα) | Relative Energy (kcal/mol) |

| A | 60° (gauche+) | 150° | 0.5 |

| B | 180° (trans) | -60° | 0.0 |

| C | -60° (gauche-) | -45° | 0.2 |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis study. The values are hypothetical.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Stereoselectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of electronic structure and are invaluable for studying chemical reactions. For the synthesis of this compound, these methods can be used to elucidate reaction mechanisms and predict stereoselectivity.

For instance, in the synthesis of related heterocyclic compounds like 2-amino-4,5-dihydrothiophene-3-carbonitriles, DFT calculations have been successfully employed to investigate the reaction mechanism. nih.gov A similar approach can be applied to the synthetic routes leading to this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's outcome.

Furthermore, quantum chemical calculations are crucial for understanding and predicting the stereoselectivity of a reaction. By comparing the activation energies of the transition states leading to different stereoisomers, the most likely stereochemical outcome can be predicted. This is particularly important for a chiral molecule like this compound, where controlling the stereochemistry is often a primary goal of the synthesis.

Table 2: Calculated Activation Energies for Different Stereochemical Pathways in a Hypothetical Synthesis Step (Illustrative Data)

| Transition State | Stereochemical Outcome | Activation Energy (kcal/mol) |

| TS1 | (2S,3S) | 15.2 |

| TS2 | (2S,3R) | 18.5 |

| TS3 | (2R,3S) | 18.8 |

| TS4 | (2R,3R) | 16.1 |

Note: This table is illustrative. A lower activation energy for the transition state leading to the (2S,3S) product would suggest that this stereoisomer is the kinetically favored product.

Molecular Modeling and Docking Studies for Scaffold Design and Interaction Prediction

When this compound is incorporated into larger molecules, such as peptides or peptidomimetics, molecular modeling and docking studies can predict how these molecules will interact with biological targets like proteins or enzymes. These techniques are fundamental in scaffold-based drug design.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, if a peptide containing this compound is designed to inhibit a specific enzyme, docking studies can predict its binding mode and affinity. In a study on peptides derived from Parasporin-2, molecular docking was used to understand their interaction with the human aminopeptidase (B13392206) N (h-APN) receptor. nih.gov

The process involves generating a set of possible conformations of the ligand (the peptide) and fitting them into the binding site of the receptor (the protein). A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. This information is invaluable for designing more potent and selective inhibitors.

Table 3: Predicted Binding Affinities and Key Interactions from a Molecular Docking Study (Illustrative Data)

| Ligand (Peptide containing this compound) | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Peptide A | Protease X | -8.5 | Tyr-45, Asp-98, Phe-112 |

| Peptide B | Kinase Y | -7.2 | Leu-23, Val-56, Ile-89 |

| Peptide C | Receptor Z | -9.1 | Arg-67, Gln-121, Trp-154 |

Note: This table is illustrative and represents the type of data generated from molecular docking studies. The specific values and residues are hypothetical.

QSAR Studies for Understanding Structure-Activity Relationships at a Molecular Level

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful.

For a series of derivatives of this compound, a QSAR study would involve synthesizing and testing a range of analogs with modifications at various positions (e.g., on the phenyl ring or the amino or carboxyl groups). The biological activity data, such as the half-maximal inhibitory concentration (IC50), is then correlated with calculated molecular descriptors.

Studies on other classes of compounds, like 1,2,4-triazole (B32235) derivatives, have demonstrated the utility of 3D-QSAR in identifying the structural features that are important for activity. nih.gov For this compound derivatives, CoMFA and CoMSIA would generate 3D contour maps that visualize the regions where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. This provides a rational basis for the design of new, more potent compounds.

Table 4: Statistical Parameters of a Hypothetical 3D-QSAR Model for this compound Derivatives (Illustrative Data)

| Model | q² (cross-validated r²) | r² (non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value |

| CoMFA | 0.65 | 0.92 | 0.25 | 120.5 |

| CoMSIA | 0.68 | 0.94 | 0.22 | 145.8 |

Note: This table is illustrative. Higher q² and r² values, and lower SEE values, indicate a more robust and predictive QSAR model.

Future Directions and Emerging Research Opportunities for 2s,3s 2 Amino 3 Phenylbutanoic Acid

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in the synthesis of (2S,3S)-2-amino-3-phenylbutanoic acid, as its biological activity is intrinsically linked to its three-dimensional structure. While classical chemical methods have been established, future research is increasingly focused on developing more efficient, sustainable, and versatile stereoselective synthetic routes.

A significant area of development is the use of biocatalysis and metabolic engineering. nih.gov Researchers have characterized the enzymatic pathway for the synthesis of (2S,3S)-β-methylphenylalanine in the production of the antibiotic mannopeptimycin. nih.gov This pathway involves two key enzymes: an S-adenosyl methionine (SAM)-dependent methyltransferase, MppJ, and an aminotransferase, TyrB. nih.govresearchgate.net MppJ stereoselectively methylates phenylpyruvic acid to form (3S)-β-methylphenylpyruvic acid, which is then converted by TyrB into the final (2S,3S)-β-methylphenylalanine. nih.gov This enzymatic approach offers high regio- and stereoselectivity under mild conditions. nih.govresearchgate.net

Building on this, fermentative production systems using engineered microorganisms are a promising avenue for sustainable synthesis. nih.gov For instance, engineered Corynebacterium glutamicum has been developed for the production of N-methylphenylalanine from glucose or xylose, demonstrating the potential for greener alternatives to traditional chemical methods that often rely on toxic reagents and produce significant waste. nih.gov Future work will likely focus on optimizing these microbial cell factories to improve titers, yields, and substrate scope, making biocatalytic routes industrially viable. nih.gov

In the realm of chemical synthesis, the development of novel catalytic systems continues to be a priority. Asymmetric hydrogenation using chiral catalysts, such as Ruthenium-BINAP complexes, has proven effective for producing core components of protease inhibitors with high optical purity. internationaljournalssrg.org Another innovative approach involves the regio- and stereoselective ring-opening of d-threonine (B559538) derived aziridines. nih.gov This strategy has been successfully employed to create orthogonally protected β-methylcysteine, a related nonnatural amino acid, and could be adapted for the synthesis of this compound derivatives, offering a versatile route to complex building blocks. nih.gov The development of organocatalytic methods, potentially using catalysts grafted onto magnetic nanoparticles for easy separation and recycling, also represents a move towards more sustainable chemical processes. nih.gov

| Synthetic Strategy | Key Features | Representative Research |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Characterization of MppJ and TyrB enzymes for the synthesis of (2S,3S)-β-methylphenylalanine. nih.govresearchgate.net |

| Fermentation | Use of renewable feedstocks, potential for large-scale, sustainable production. | Engineered Corynebacterium glutamicum for N-methylphenylalanine production. nih.gov |

| Asymmetric Catalysis | High enantiomeric excess, use of chiral metal complexes. | Asymmetric hydrogenation using Ru-BINAP catalysts. internationaljournalssrg.org |

| Aziridine Ring-Opening | Versatile for creating complex, orthogonally protected derivatives. | Stereoselective synthesis of β-methylcysteine from a d-threonine derived aziridine. nih.gov |

Integration into High-Throughput Synthesis and Screening Platforms

The utility of this compound as a building block is magnified when it can be incorporated into large compound libraries for drug discovery. sigmaaldrich.com Future research will focus on integrating this unnatural amino acid into high-throughput synthesis (HTS) and screening platforms to rapidly identify new bioactive molecules.

DNA-encoded library (DEL) technology is a powerful tool for discovering novel protein-ligand interactions from vast collections of compounds. nih.govnih.gov This platform involves synthesizing large libraries of small molecules, where each molecule is tagged with a unique DNA barcode. The entire library can then be screened against a biological target in a single experiment. Hits are identified by sequencing the DNA tags of the molecules that bind to the target. The integration of this compound into DEL synthesis workflows would allow for the exploration of its contribution to binding affinity and selectivity across a wide range of protein targets.

Furthermore, the incorporation of unnatural amino acids into peptide libraries is a well-established strategy for developing peptides with improved properties, such as enhanced stability and activity. nih.govjpt.com Methodologies that allow for the efficient ribosomal or non-ribosomal synthesis of peptides containing this compound are crucial. Developing robust methods to enzymatically charge this amino acid onto a tRNA molecule is a key step for its use in reconstituted in vitro translation systems, enabling the creation of highly modified peptides. nih.gov The screening of these peptide libraries can lead to the discovery of new therapeutic leads and research tools.

| Platform/Technology | Application for this compound | Key Advantages |

| DNA-Encoded Libraries (DEL) | Use as a building block in the synthesis of large, barcoded small molecule libraries. | Massively parallel synthesis and screening, rapid identification of novel hits. nih.govnih.gov |

| Peptide Libraries | Incorporation into peptide sequences to create libraries of modified peptides. | Discovery of peptides with enhanced stability, activity, and selectivity. sigmaaldrich.comjpt.com |

| In Vitro Translation Systems | Ribosomal incorporation into peptides and proteins. | Enables the synthesis of highly modified peptides containing multiple unnatural amino acids. nih.gov |

Exploration in Advanced Bio-orthogonal Chemistry and Chemical Biology Probes

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. Unnatural amino acids are central to this field, as they can be equipped with chemical handles for bio-orthogonal ligations, enabling the study of biological processes in real-time. nih.gov

A significant future direction is the development of this compound derivatives that can act as chemical biology probes. By introducing a bio-orthogonal functional group (e.g., an azide (B81097) or an alkyne) onto the structure of the amino acid, it can be used for metabolic labeling. nih.gov For example, cells could be fed with the modified amino acid, which would then be incorporated into newly synthesized proteins. These tagged proteins can then be visualized via fluorescence microscopy or isolated for proteomic analysis through a bio-orthogonal reaction with a corresponding probe (e.g., a fluorescent dye or an affinity tag). This "state-selective" labeling allows researchers to study proteomes under specific physiological or pathological conditions. nih.gov

Moreover, the unique steric and electronic properties of this compound can be exploited in the design of probes for studying protein structure and function. nih.gov For instance, isotopically labeled versions (e.g., with deuterium (B1214612) or ¹⁵N) of the amino acid could be incorporated into a protein of interest. doi.org NMR spectroscopy can then be used to probe the local environment of the labeled residue, providing insights into protein folding, dynamics, and interactions with other molecules. The β-methyl group provides a unique spectroscopic signature that can be valuable for these studies.

The design of peptides and peptidomimetics containing this compound that can act as inhibitors or activity-based probes for enzymes is another promising area. The specific stereochemistry of this amino acid can be used to achieve high potency and selectivity for the target enzyme.

| Application Area | Concept | Potential Research Focus |

| Metabolic Labeling | Introduction of a bio-orthogonal handle for tagging newly synthesized proteins. | Synthesis of azide- or alkyne-functionalized this compound for proteome analysis. nih.gov |

| Protein Structure and Dynamics | Incorporation of isotopically labeled amino acid for NMR studies. | Synthesis of deuterated or ¹⁵N-labeled this compound to probe protein environments. doi.org |

| Activity-Based Probes | Design of inhibitors or probes that covalently modify an enzyme's active site. | Development of peptidomimetic probes containing this amino acid to study enzyme function. |

Q & A

Q. What are the key steps in synthesizing (2S,3S)-2-amino-3-phenylbutanoic acid enantioselectively?

Methodological Answer: Enantioselective synthesis typically involves chiral auxiliaries or catalysts. For example, asymmetric aldol reactions or enzymatic resolution can establish the (2S,3S) configuration. Protecting groups like tert-butoxycarbonyl (Boc) are critical to prevent racemization during amide bond formation . Purification via chiral HPLC or diastereomeric salt crystallization ensures stereochemical purity .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer: Advanced spectroscopic techniques are required:

- X-ray crystallography provides definitive stereochemical assignment by resolving the spatial arrangement of atoms .

- Circular Dichroism (CD) spectroscopy distinguishes enantiomers based on optical activity .

- 2D NMR (e.g., NOESY) identifies through-space interactions between protons to validate relative configuration .

Q. What biological systems or assays are used to study this compound's activity?

Methodological Answer: The compound’s biological relevance is evaluated through:

- Enzyme inhibition assays (e.g., binding to aminoacyl-tRNA synthetases) to assess specificity .

- Cell-based uptake studies using radiolabeled analogs to investigate transport mechanisms .

- Molecular docking simulations to predict interactions with target proteins, though experimental validation is essential .

Advanced Research Questions

Q. How can stereochemical inversion during synthesis be minimized?

Methodological Answer: Racemization risks arise during acidic/basic conditions or high-temperature steps. Mitigation strategies include:

Q. How can contradictory data on this compound’s bioactivity be resolved?

Methodological Answer: Conflicting results (e.g., varying IC50 values across studies) require:

- Orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out methodological bias .

- Structural analogs to isolate the role of specific functional groups (e.g., phenyl or hydroxyl groups) in activity .

- Batch-to-batch purity analysis using LC-MS to ensure consistent stereochemical and chemical composition .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) simulations model conformational flexibility and binding stability over time.

- Density Functional Theory (DFT) calculates electronic properties to explain reactivity or affinity trends .

- Free Energy Perturbation (FEP) quantifies binding energy differences between enantiomers . Experimental validation with mutagenesis or crystallography is critical .

Q. What strategies separate (2S,3S) enantiomers from a racemic mixture?

Methodological Answer:

- Chiral Stationary Phase (CSP) HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) achieves baseline resolution .

- Diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .

- Kinetic resolution via enantioselective enzymatic hydrolysis (e.g., lipases) .

Q. How do storage conditions impact the compound’s stability?

Methodological Answer: Stability is influenced by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.